5-Azido-2,3-dihydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the class of benzofuran derivatives. . The azido group in this compound adds unique reactivity, making it a valuable compound for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of a suitable precursor, such as 5-bromo-2,3-dihydro-1-benzofuran, with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds with the displacement of the bromine atom by the azido group, yielding the desired product.
Industrial Production Methods
Industrial production of 5-Azido-2,3-dihydro-1-benzofuran may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and safety measures to handle the azido group, which can be potentially explosive .
Analyse Chemischer Reaktionen
Types of Reactions
5-Azido-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed
Reduction: 5-Amino-2,3-dihydro-1-benzofuran.
Substitution: Various substituted benzofuran derivatives.
Cycloaddition: Triazole-containing benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-Azido-2,3-dihydro-1-benzofuran has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Azido-2,3-dihydro-1-benzofuran depends on the specific application and the molecular targets involved. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed cycloaddition to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules . In medicinal chemistry, the compound’s biological activity may involve interactions with enzymes, receptors, or other cellular targets, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran: A precursor used in the synthesis of 5-Azido-2,3-dihydro-1-benzofuran.
5-Amino-2,3-dihydro-1-benzofuran: A reduction product of this compound.
2,3-Dihydro-1-benzofuran: The parent compound without the azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis and bioconjugation. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H7N3O |
---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
5-azido-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H7N3O/c9-11-10-7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 |
InChI-Schlüssel |
FHTWXOVQMNNYRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.